molecular formula C15H16FNO3S B4793377 1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide

1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide

Cat. No. B4793377
M. Wt: 309.4 g/mol
InChI Key: CWSRCTVSOKNKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide, also known as TAK-715, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of sulfonamides and has been shown to exhibit anti-inflammatory, anti-tumor, and anti-arthritic properties.

Mechanism of Action

1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide works by inhibiting the activity of the enzyme p38 MAP kinase, which is involved in the production of pro-inflammatory cytokines. By inhibiting this enzyme, 1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide reduces the production of cytokines such as TNF-alpha, IL-1 beta, and IL-6, which are involved in the inflammatory response. This mechanism of action makes 1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide a promising candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, 1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide has been shown to have analgesic effects. It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. 1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide is its specificity for p38 MAP kinase, which makes it a valuable tool for studying the role of this enzyme in various diseases. 1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide has also been shown to be stable and soluble in water, which makes it easy to use in lab experiments. However, one limitation of 1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide is its relatively short half-life, which may limit its effectiveness in some applications.

Future Directions

There are several future directions for research on 1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide. One area of interest is the development of more potent and selective inhibitors of p38 MAP kinase. Another area of interest is the investigation of the potential use of 1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide in combination with other drugs or therapies is an area of active research. Finally, the development of new formulations of 1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide that improve its pharmacokinetic properties is another area of interest.

Scientific Research Applications

1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the activity of the enzyme p38 MAP kinase, which is involved in the production of pro-inflammatory cytokines. 1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells. In addition, 1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide has been studied for its potential use in the treatment of rheumatoid arthritis and other autoimmune diseases.

properties

IUPAC Name

1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S/c1-20-15-8-4-12(5-9-15)10-17-21(18,19)11-13-2-6-14(16)7-3-13/h2-9,17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSRCTVSOKNKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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